Methyl 3-bromo-2,4-dihydroxy-5-nitrobenzoate
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Overview
Description
Methyl 3-bromo-2,4-dihydroxy-5-nitrobenzoate is an organic compound with the molecular formula C8H6BrNO6 and a molecular weight of 292.04 g/mol . This compound is known for its unique structure, which includes bromine, hydroxyl, and nitro functional groups attached to a benzoate ester. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-2,4-dihydroxy-5-nitrobenzoate typically involves multiple steps:
Bromination: The addition of a bromine atom to the aromatic ring.
Esterification: The formation of the ester group by reacting the carboxylic acid with methanol.
These reactions are usually carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and bromination processes, followed by esterification. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2,4-dihydroxy-5-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly employed.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Substitution: Formation of various substituted benzoates.
Reduction: Formation of amino derivatives.
Oxidation: Formation of quinones.
Scientific Research Applications
Methyl 3-bromo-2,4-dihydroxy-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 3-bromo-2,4-dihydroxy-5-nitrobenzoate involves its interaction with molecular targets through its functional groups:
Bromine: Acts as a leaving group in substitution reactions.
Nitro Group: Can undergo reduction to form reactive intermediates.
Hydroxyl Groups: Participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-5-nitrobenzoate
- Methyl 2-bromo-4-(trifluoromethyl)benzoate
- Methyl 2-bromo-5-methylbenzoate
- Methyl 2-bromo-5-formylbenzoate
Properties
Molecular Formula |
C8H6BrNO6 |
---|---|
Molecular Weight |
292.04 g/mol |
IUPAC Name |
methyl 3-bromo-2,4-dihydroxy-5-nitrobenzoate |
InChI |
InChI=1S/C8H6BrNO6/c1-16-8(13)3-2-4(10(14)15)7(12)5(9)6(3)11/h2,11-12H,1H3 |
InChI Key |
QSXGJTSAQNPNBD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1O)Br)O)[N+](=O)[O-] |
Origin of Product |
United States |
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